molecular formula C8H12O2 B3052113 Ethyl 4-methylpent-2-ynoate CAS No. 38491-47-3

Ethyl 4-methylpent-2-ynoate

Cat. No.: B3052113
CAS No.: 38491-47-3
M. Wt: 140.18 g/mol
InChI Key: VYXQGOIIOVRLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methylpent-2-ynoate: is an organic compound with the molecular formula C8H12O2. It is an ester derived from 4-methylpent-2-ynoic acid and ethanol. This compound is known for its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylpent-2-ynoate can be synthesized through several methods. One common method involves the alkylation of enolate ions. For instance, the reaction of 4-methylpent-2-ynoic acid with ethanol in the presence of a strong acid catalyst can yield this compound. Another method involves the reaction of propargyl alcohol with ethyl chloroformate under basic conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale esterification processes. These processes often involve the use of continuous reactors and catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylpent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Different esters or amides.

Scientific Research Applications

Ethyl 4-methylpent-2-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-methylpent-2-ynoate involves its interaction with various molecular targets and pathways. The alkyne group in the compound can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce biologically active molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

    Methyl 4-methylpent-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-methylpent-2-ynoate: Similar structure but with the alkyne group at a different position.

    Ethyl 4-ethylpent-2-ynoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its specific combination of an alkyne group and an ester group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various industrial applications.

Properties

IUPAC Name

ethyl 4-methylpent-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-10-8(9)6-5-7(2)3/h7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXQGOIIOVRLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464639
Record name Ethyl 4-methylpent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38491-47-3
Record name Ethyl 4-methylpent-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an Ar atmosphere, to a mixture of 3-Methylbutyne (1.5 g, 22.0 mmol) in THF (15 ml) was added a solution of 2.5 M n-BuLi in hexanes (9.68 ml, 24.2 mmol) at −78° C. over 15 min, then the mixture was stirred at −78° C. for 5 min, and at −5˜−10° C. for 30 min. Ethyl chloroformate (2.63 g, 24.2 mmol) was added drop wise at −78° C., then the mixture was stirred at 0° C. for 1 h. The reaction was quenched with saturated aqueous NH4Cl under ice cooling, and the whole was extracted with Et2O. The organic layer was washed with brine, dried over Na2SO4, and then concentrated. Purification by kugelrohr distillation (1˜3 mmHg 70˜80° C.) gave 2b (59%). 2b: colorless oil; 1H-NMR (CDCl3) δ 1.24 (6H, d, J=7.0 Hz), 1.31 (3H, t, J=7.2 Hz), 2.70 (1H, sep, J=7.0 Hz), 4.22 (2H, q, J=7.2 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
9.68 mL
Type
reactant
Reaction Step Two
Quantity
2.63 g
Type
reactant
Reaction Step Three
Name
Yield
59%

Synthesis routes and methods III

Procedure details

To a solution of 3-methylbut-1-yne (6.32 g), cooled in a dry-ice/acetone bath, in tetrahydrofuran (200 mL) is added 1.6 M N-butyl lithium solution (63.8 mL). After 1 h, ethyl chloroformate (9.33 mL) is added and the reaction mixture is stirred for an additional 1.5 h. The reaction mixture is allowed to warm to room temperature and is quenched with saturated ammonium chloride solution. The reaction is extracted two times with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (11.5 g). 1H NMR (400 MHz, CDCl3) δ 3.75 (s, 3H), 2.8-2.65 (m, 1H), 1.25-1.23 (d, 6H).
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-butyl lithium
Quantity
63.8 mL
Type
reactant
Reaction Step Two
Quantity
9.33 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methylpent-2-ynoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methylpent-2-ynoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methylpent-2-ynoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methylpent-2-ynoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methylpent-2-ynoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methylpent-2-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.